Tyrosyltyrosine methyl ester

Vue d'ensemble

Description

Tyrosyltyrosine methyl ester is a derivative of the amino acid tyrosine It is characterized by the esterification of the carboxyl group of tyrosine with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tyrosyltyrosine methyl ester typically involves the esterification of tyrosine. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in an anhydrous solvent like dichloromethane . The reaction proceeds under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods: Industrial production of this compound may employ similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative green chemistry approaches, such as using less hazardous solvents and reagents, are being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: Tyrosyltyrosine methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tyrosine and methanol.

Oxidation: The phenolic hydroxyl group in the tyrosine moiety can be oxidized to form quinones or other oxidized derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

Hydrolysis: Tyrosine and methanol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Nitrated or halogenated tyrosine derivatives.

Applications De Recherche Scientifique

The search results do not contain information about the applications of "Tyrosyltyrosine methyl ester." However, they do provide information on related compounds such as Boc-O-methyl-L-tyrosine methyl ester, L-tyrosine methyl ester, and glycosylated N-lipoyl-L-tyrosine methyl esters, which can give insight into the potential applications of "this compound."

Boc-O-methyl-L-tyrosine methyl ester Applications

Boc-O-methyl-L-tyrosine methyl ester is a chemical compound widely used in various research applications . Its primary applications include:

- Peptide Synthesis It acts as a building block for synthesizing peptides, particularly in the pharmaceutical industry for creating biologically active compounds .

- Drug Development It is used in developing novel drugs, especially for neurological disorders, because of its structural similarity to neurotransmitters .

- Bioconjugation It can be used in bioconjugation processes, allowing researchers to attach biomolecules to drugs for targeted delivery, enhancing therapeutic efficacy .

- Research on Protein Interactions It helps study protein interactions, providing insights into molecular mechanisms, crucial for understanding diseases at a cellular level .

- Analytical Chemistry It is used in analytical methods for quantifying amino acids in biological samples, supporting nutritional studies and clinical diagnostics .

L-tyrosine methyl ester hydrochloride

L-tyrosine methyl ester hydrochloride has been studied under high pressure using Raman spectroscopy to observe its conformational changes and phase transitions . Such studies are valuable in understanding the compound's structural behavior under extreme conditions .

Tyrosine Derivatives

Tyrosine and its derivatives, including L-DOPA, can be acylated and esterified to produce compounds with antiproliferative properties . Tyrosine derivatives are also utilized in the synthesis of tyrosine–chlorambucil methyl ester derivatives, which have potential applications in medicinal chemistry .

Mécanisme D'action

The mechanism of action of tyrosyltyrosine methyl ester involves its hydrolysis to release tyrosine, which can then participate in various biochemical pathways. Tyrosine is a precursor for several important biomolecules, including neurotransmitters like dopamine and hormones like thyroxine . The esterification enhances the compound’s stability and bioavailability, allowing for controlled release of tyrosine in biological systems.

Comparaison Avec Des Composés Similaires

Tyrosine Ethyl Ester: Similar to tyrosyltyrosine methyl ester but with an ethyl group instead of a methyl group.

Tyrosine Butyl Ester: Contains a butyl group and is used in similar contexts but with different physicochemical properties.

Uniqueness: this compound is unique due to its specific esterification, which provides a balance between stability and bioavailability. Its methyl ester form is particularly stable and has a relatively low hydrolysis rate, making it a suitable prodrug for tyrosine .

Activité Biologique

Tyrosyltyrosine methyl ester (TYME) is a dipeptide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of the biological activity of TYME, including its antimicrobial properties, cytotoxic effects, and implications for drug development.

Chemical Structure and Properties

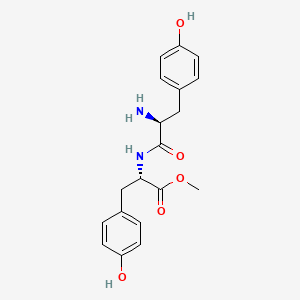

This compound is chemically characterized by its structure:

- Molecular Formula : C₁₉H₂₂N₂O₅

- CAS Number : 151724

- Molecular Weight : 358.39 g/mol

The compound consists of two tyrosine residues linked by a peptide bond with a methyl ester modification, which may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various amino acid methyl esters, including TYME. The findings suggest that TYME exhibits varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 100 |

| Escherichia coli | 10 | 100 |

| Pseudomonas aeruginosa | 8 | 100 |

The results indicate that while TYME shows some inhibitory effects, they are relatively modest compared to other antimicrobial agents. Further optimization of the compound may enhance its efficacy.

Cytotoxic Effects

The cytotoxicity of TYME has been assessed using various cancer cell lines. The MTS assay was employed to determine cell viability after treatment with different concentrations of TYME.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Viability at 100 µM (%) |

|---|---|---|

| HEK293T (normal) | >500 | 95 |

| PLC/PRF/5 (liver cancer) | 250 | 70 |

| HEP3B (liver cancer) | 300 | 60 |

The data suggest that TYME exhibits low cytotoxicity towards normal HEK293T cells while demonstrating significant cytotoxic effects on liver cancer cell lines at higher concentrations. This selectivity may be beneficial for therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial effects of several amino acid methyl esters, including TYME. It was found that while TYME had some activity against specific bacterial strains, it was less effective than other tested compounds such as L-lysine methyl ester and L-phenylalanine methyl ester .

- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of amino acid derivatives, TYME showed a dose-dependent reduction in viability in liver cancer cell lines but maintained high viability in non-cancerous cells . This property highlights its potential as a selective anticancer agent.

- Mechanism of Action : Further research into the mechanism by which TYME exerts its effects is warranted. Initial findings suggest that the methyl ester modification may enhance its bioavailability and interaction with cellular targets .

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-26-19(25)17(11-13-4-8-15(23)9-5-13)21-18(24)16(20)10-12-2-6-14(22)7-3-12/h2-9,16-17,22-23H,10-11,20H2,1H3,(H,21,24)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDIJJVEUHFXIU-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156416 | |

| Record name | Tyrosyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13022-41-8 | |

| Record name | Tyrosyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.